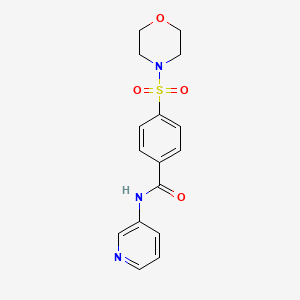

4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide

Description

Properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c20-16(18-14-2-1-7-17-12-14)13-3-5-15(6-4-13)24(21,22)19-8-10-23-11-9-19/h1-7,12H,8-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHVYKYBSDVYHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The morpholinosulfonyl group is introduced through sulfonylation reactions, while the pyridinyl group is added via nucleophilic substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, pyridine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

HDAC Inhibition (MS-275 Comparison)

MS-275 (entinostat), a pyridin-3-yl benzamide derivative, is a Class I HDAC inhibitor with IC₅₀ values in the nanomolar range. Its methoxycarbonylaminomethyl group enhances binding to the HDAC catalytic pocket . The morpholinosulfonyl group in the target compound may sterically hinder HDAC binding but could improve selectivity for non-Class I HDAC isoforms.

Kinase Inhibition (Imatinib and Flumbatinib Comparison)

Imatinib targets BCR-ABL tyrosine kinase via its pyridinyl-pyrimidinylamine and benzamide moieties . Flumbatinib, another pyridin-3-yl benzamide derivative, inhibits MET and AXL kinases with IC₅₀ < 10 nM, attributed to its trifluoromethyl group enhancing hydrophobic interactions . The morpholinosulfonyl group in the target compound lacks direct kinase inhibition data but may modulate off-target effects due to its bulkiness.

Biological Activity

4-(Morpholinosulfonyl)-N-(pyridin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological mechanisms, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholinosulfonyl group attached to a pyridin-3-ylbenzamide structure. This unique configuration is believed to confer specific binding properties that enhance its biological activity compared to other similar compounds. The structural formula can be represented as follows:

Structural Comparison with Analogues

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Morpholinosulfonyl)-N-(pyridin-2-yl)benzamide | Similar core structure but different pyridine positioning | Different biological activity due to altered binding properties |

| 4-(Morpholinosulfonyl)-N-(pyridin-4-yl)benzamide | Variation in pyridine position | May exhibit distinct pharmacological profiles |

| 4-(Morpholinosulfonyl)-N-(quinolin-3-yl)benzamide | Quinoline instead of pyridine | Potentially different interactions with biological targets |

The biological activity of 4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain kinases that are crucial in cell signaling pathways associated with cancer cell proliferation and survival. This inhibition can lead to:

- Reduced cell proliferation : By disrupting signaling pathways, the compound may slow down or halt the growth of cancer cells.

- Induction of apoptosis : The compound may trigger programmed cell death in malignant cells, enhancing its therapeutic potential.

In Vitro Studies

Research has demonstrated that 4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide exhibits potent inhibitory effects against various cancer cell lines. For instance, studies report IC50 values indicating effective concentrations for inhibiting cell growth:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 1.9 |

| MCF-7 | 2.3 |

| A549 | 5.0 |

These values suggest that the compound is significantly more effective than some standard chemotherapeutic agents.

Case Studies

- Cancer Treatment : A study evaluated the effects of this compound on tumor growth in xenograft models. Results indicated a substantial reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

- Enzyme Inhibition : Molecular docking studies revealed that the compound binds effectively to the active sites of several kinases involved in cancer signaling pathways, providing insights into its mechanism of action.

Pharmacological Applications

Due to its promising biological activities, 4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide is being explored for various applications:

- Cancer therapy : Its ability to inhibit key signaling pathways makes it a candidate for developing new anticancer drugs.

- Enzyme modulation : The compound's selective inhibition properties could be harnessed for treating diseases related to enzyme dysregulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.